2,5-Dimethoxy-d6-4-methyl-benzaldehyde
Description
Strategic Approaches for Deuterium (B1214612) Labeling in Aromatic Compounds
The selective incorporation of deuterium into aromatic compounds requires careful strategic planning. Various methods have been developed, often leveraging the electronic properties of the aromatic ring to direct the deuteration to specific positions. nih.govrsc.orgrsc.org
The methoxy (B1213986) groups on an aromatic ring are electron-donating, which activates the ring towards electrophilic aromatic substitution. This electronic influence directs incoming electrophiles, including deuterium ions, to the ortho and para positions relative to the methoxy groups. nih.govacs.org This principle is fundamental in achieving regioselective deuteration. For instance, in the case of anisole (B1667542) (methoxybenzene), deuteration will preferentially occur at the positions ortho and para to the methoxy group. When multiple activating groups are present, their combined directing effects determine the final position of deuteration.
Several catalytic systems have been developed to facilitate the regioselective deuteration of electron-rich aromatic compounds. acs.orgtcichemicals.com For example, tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) can catalyze the deuteration of such compounds using deuterium oxide (D2O) as the deuterium source under mild conditions. acs.orgtcichemicals.com This method is notable for being free of heavy metals. tcichemicals.com Silver-catalyzed methods have also been shown to be effective for the regioselective deuteration of (hetero)arenes. rsc.orgrsc.org
An alternative strategy for introducing deuterated methoxy groups involves the use of deuterated alkylating agents. This approach is particularly useful when direct deuteration of the aromatic ring is not feasible or does not provide the desired isotopic purity. Common deuterated alkylating agents include deuterated methyl iodide (CD3I) and deuterated dimethyl sulfate (B86663) ((CD3)2SO4). elsevierpure.com
The synthesis of these deuterated reagents is a crucial first step. For example, deuterated methyl iodide can be prepared from deuterated methanol. The subsequent reaction of this deuterated alkylating agent with a suitable precursor, such as a phenol, via a Williamson ether synthesis, will yield the desired deuterated methoxy-substituted aromatic compound. youtube.com This method ensures that all three hydrogen atoms of the methyl group are replaced with deuterium, leading to a high level of isotopic enrichment. nih.gov
Established Synthetic Routes to Non-Deuterated 2,5-Dimethoxy-4-methylbenzaldehyde (B127970)
The synthesis of the non-deuterated parent compound, 2,5-Dimethoxy-4-methylbenzaldehyde, provides the foundational chemistry upon which the synthesis of its deuterated analog is built. Several methods for its preparation have been established.
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. chemistrysteps.comwikipedia.orgorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to introduce a formyl group (-CHO) onto the aromatic ring. chemistrysteps.comwikipedia.org
For the synthesis of 2,5-Dimethoxy-4-methylbenzaldehyde, the starting material is 2,5-dimethoxytoluene (B1361827). prepchem.comchemicalbook.com The reaction involves treating 2,5-dimethoxytoluene with the Vilsmeier reagent, followed by hydrolysis to yield the aldehyde. wikipedia.orgprepchem.com The electron-donating methoxy groups and the methyl group direct the formylation to the desired position on the aromatic ring. However, it has been noted that the formylation of 1,4-dimethoxybenzene (B90301) using DMF/POCl3 is not effective, though using N-methylformanilide/POCl3 can give a low yield. sciencemadness.org
Table 1: Vilsmeier-Haack Reaction Conditions for 2,5-Dimethoxy-4-methylbenzaldehyde Synthesis
| Reactants | Reagents | Conditions | Yield |
|---|---|---|---|
| 2,5-Dimethoxytoluene | N-methylformanilide, POCl3 | Heated at 50°C for 6 hours | 67% |
Data sourced from various synthetic procedures. prepchem.comchemicalbook.com
Alternative synthetic strategies involve the alkylation of a phenolic precursor followed by functional group interconversions. mdma.chvanderbilt.edu One such route starts from 4-methoxyphenol. chemicalbook.comcqu.edu.cn This precursor can be formylated via the Reimer-Tiemann reaction to produce 2-hydroxy-5-methoxybenzaldehyde. chemicalbook.comcqu.edu.cn Subsequent methylation of the hydroxyl group with dimethyl sulfate yields the final product, 2,5-dimethoxybenzaldehyde. chemicalbook.com To obtain the 4-methyl substituted target compound, a similar strategy would be employed starting from a suitably substituted phenol.
Another approach involves the Gattermann reaction, which can be used to synthesize 2,5-dimethoxy-4-methylbenzaldehyde from 2,5-dimethoxytoluene using hydrogen cyanide and aluminum chloride, resulting in an 89.6% yield. mdma.ch
Table 2: Alternative Synthetic Routes to 2,5-Dimethoxy-4-methylbenzaldehyde
| Starting Material | Key Reactions | Reagents | Yield |
|---|---|---|---|
| 2,5-Dimethoxytoluene | Gattermann reaction | HCN, AlCl3 | 89.6% |
Data compiled from published synthetic methods. mdma.chchemicalbook.comcqu.edu.cn
Advanced Synthesis of 2,5-Dimethoxy-d6-4-methyl-benzaldehyde
The synthesis of this compound specifically targets the introduction of two deuterated methoxy groups. This is most effectively achieved by utilizing a deuterated alkylating agent.
The general synthetic strategy would involve the preparation of a dihydroxy-methylbenzaldehyde precursor, namely 2,5-dihydroxy-4-methylbenzaldehyde. This precursor would then be subjected to a double alkylation using a deuterated methylating agent, such as deuterated methyl iodide (CD3I) or deuterated dimethyl sulfate ((CD3)2SO4), in the presence of a base. This ensures the formation of two -OCD3 groups, resulting in the desired this compound. The use of deuterated alkylating agents is a common strategy for introducing deuterium into methoxy groups, as seen in the synthesis of other deuterated compounds like 5-[2H3]-methoxy-N,N-dimethyltryptamine. elsevierpure.com
Table 3: Proposed Synthesis of this compound
| Precursor | Alkylating Agent | Base | Product |
|---|---|---|---|
| 2,5-Dihydroxy-4-methylbenzaldehyde | Deuterated Methyl Iodide (CD3I) | Potassium Carbonate | This compound |
This table outlines a conceptual synthetic pathway based on established chemical principles.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2,5-bis(trideuteriomethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-4-10(13-3)8(6-11)5-9(7)12-2/h4-6H,1-3H3/i2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSRTWLEJBIAIT-XERRXZQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1C)OC([2H])([2H])[2H])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401277824 | |
| Record name | 2,5-Di(methoxy-d3)-4-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401277824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58262-07-0 | |
| Record name | 2,5-Di(methoxy-d3)-4-methylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58262-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Di(methoxy-d3)-4-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401277824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Deuterium Incorporation
Advanced Synthesis of 2,5-Dimethoxy-d6-4-methyl-benzaldehyde
Preparation via Deuterated Methylating Agents and Resorcinol (B1680541)/Hydroquinone (B1673460) Derivatives
A primary strategy for synthesizing this compound involves the use of deuterated methylating agents. These reagents contain deuterium (B1214612) in place of hydrogen on the methyl group and are crucial for introducing the isotopic label.
The synthesis typically begins with a suitable precursor, such as a resorcinol or hydroquinone derivative. For instance, toluhydroquinone can serve as a starting material. erowid.org The hydroxyl groups of these precursors are then alkylated using a deuterated methylating agent. A common and effective deuterated methylating agent is deuterated dimethyl sulfate (B86663) (CD₃)₂SO₄ or deuterated methyl iodide (CD₃I). nih.govresearchgate.net The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone. erowid.org The base deprotonates the phenolic hydroxyl groups, forming a phenoxide which then acts as a nucleophile, attacking the electrophilic deuterated methyl group of the methylating agent in an Sₙ2 reaction. libretexts.org This results in the formation of the di-deuterated methoxy (B1213986) ether.
Following the formation of 2,5-di(trideuteromethoxy)toluene, the next step is formylation to introduce the aldehyde group at the para position relative to one of the methoxy groups. This can be achieved through various formylation methods, such as the Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride and a formamide (B127407) derivative like N-methylformanilide, or the Gattermann reaction, employing hydrogen cyanide and a Lewis acid catalyst. prepchem.commdma.ch
Table 1: Key Reagents in the Synthesis via Deuterated Methylating Agents
| Reagent | Role |
|---|---|
| Toluhydroquinone | Starting material/precursor |
| Deuterated Dimethyl Sulfate ((CD₃)₂SO₄) | Deuterated methylating agent |
| Deuterated Methyl Iodide (CD₃I) | Deuterated methylating agent |
| Potassium Carbonate (K₂CO₃) | Base |
| Phosphorus Oxychloride (POCl₃) | Reagent in Vilsmeier-Haack formylation |
Multi-step Deuterium Incorporation Pathways
In some instances, a multi-step pathway may be employed to achieve the desired deuteration. This can offer greater control over the reaction and purification of intermediates. An alternative route to the non-deuterated analogue, 2,5-dimethoxy-4-methylbenzaldehyde (B127970), starts from p-methoxyphenol. cqu.edu.cn This precursor can be formylated via the Reimer-Tiemann reaction, followed by methylation of the resulting hydroxyl group. cqu.edu.cnchemicalbook.com
To adapt this for the synthesis of the d6-deuterated compound, the initial methylation of a dihydroxy precursor would be performed with a deuterated methylating agent. For example, starting with 2,5-dihydroxy-4-methylbenzaldehyde, both hydroxyl groups could be methylated using a deuterated methylating agent to yield the final product. The synthesis of the non-deuterated 2,5-dimethoxy-4-methylbenzaldehyde has also been achieved from 2,5-dimethoxytoluene (B1361827) through oxidation with selenium dioxide. mdma.ch
Catalytic Hydrogen-Deuterium Exchange Approaches for Aromatic Aldehydes (Contextual Relevance)
While direct synthesis using deuterated building blocks is common, catalytic hydrogen-deuterium (H-D) exchange presents an alternative strategy for introducing deuterium into organic molecules. wikipedia.org These methods are particularly relevant for the deuteration of aromatic aldehydes and can sometimes be applied in later stages of a synthetic sequence.
Recent advancements have focused on developing catalysts that can selectively exchange hydrogen for deuterium at specific positions. For aromatic aldehydes, several catalytic systems have been explored:
N-Heterocyclic Carbene (NHC) Catalysis: NHCs have been shown to catalyze the H-D exchange at the C-1 position of aldehydes using D₂O as the deuterium source. nih.govgoogle.com This method is advantageous due to its operational simplicity and the use of an inexpensive deuterium source. nih.gov
Palladium Catalysis: Palladium catalysts, often in conjunction with a transient directing group, can facilitate ortho-selective deuteration of aromatic aldehydes. acs.org This approach uses D₂O as the deuterium source and can achieve high levels of deuterium incorporation. acs.org
Photoredox Catalysis: Visible light-mediated photoredox catalysis offers a radical-based approach for the H/D exchange in the formyl group of aldehydes. nih.gov This method is effective for both aromatic and aliphatic aldehydes and can achieve high deuteration levels. nih.gov
Iridium and Ruthenium Catalysis: Transition metal catalysts based on iridium and ruthenium have also been used for H-D exchange in aromatic aldehydes, although challenges with selectivity and the level of deuterium incorporation can exist. nih.gov
These catalytic methods, while not directly applied in the synthesis of this compound in the provided context, represent important and developing technologies for the deuteration of aromatic aldehydes. arizona.edu
Optimization of Deuterium Incorporation Levels and Isotopic Purity in Synthesis
Achieving high levels of deuterium incorporation and ensuring isotopic purity are critical for the intended applications of deuterated compounds. nih.gov Several factors influence the success of the deuteration process.
After synthesis, the isotopic purity of this compound must be determined. This is typically accomplished using analytical techniques such as:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of any remaining protons in the methoxy groups, while ²H NMR can confirm the presence and location of the deuterium atoms. rsc.org
Mass Spectrometry (MS): High-resolution mass spectrometry can precisely determine the mass of the molecule, allowing for the calculation of the degree of deuterium incorporation by comparing the masses of the deuterated and non-deuterated compounds. rsc.orgresearchgate.net
Purification techniques such as recrystallization and chromatography are often necessary to remove any non-deuterated or partially deuterated impurities, thereby increasing the isotopic purity of the final product. prepchem.com
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2,5-dimethoxy-4-methylbenzaldehyde |
| Toluhydroquinone |
| Deuterated Dimethyl Sulfate |
| Deuterated Methyl Iodide |
| Potassium Carbonate |
| Acetone |
| Phosphorus Oxychloride |
| N-Methylformanilide |
| Hydrogen Cyanide |
| p-Methoxyphenol |
| 2,5-dihydroxy-4-methylbenzaldehyde |
| 2,5-dimethoxytoluene |
| Selenium Dioxide |
Advanced Spectroscopic Characterization of Deuterated Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Analysis
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. In the case of deuterated compounds, specific NMR techniques can provide detailed information about the extent and location of deuterium incorporation.
Quantitative ¹H NMR for Determination of Deuterium Enrichment (D%)
Quantitative Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary method for determining the percentage of deuterium enrichment (D%). This is achieved by comparing the integral of a residual, non-deuterated proton signal in the deuterated compound to the integral of a corresponding signal in a non-deuterated standard of known concentration. For "2,5-Dimethoxy-d6-4-methyl-benzaldehyde," the deuteration is at the two methoxy (B1213986) groups.
In the ¹H NMR spectrum of a partially deuterated sample, the residual protons on the methoxy groups would appear as a singlet. The deuterium enrichment can be calculated by comparing the integration of this residual methoxy proton signal to the integration of a stable, non-exchangeable proton signal on the aromatic ring (e.g., the aromatic protons or the methyl group protons).
Formula for Deuterium Enrichment (%D): %D = [1 - (Integral of residual CHD2O- / Normalized integral of a reference proton)] x 100
A high degree of deuteration (typically >98%) is often desired, and in such cases, the residual proton signals can be very weak, requiring sensitive NMR instrumentation and careful experimental setup for accurate quantification. sigmaaldrich.com
Table 1: Illustrative ¹H NMR Data for Deuterium Enrichment Calculation
| Signal Assignment | Chemical Shift (δ, ppm) (Illustrative) | Integral Value (Illustrative) | Calculation of D% (Illustrative) |
| Ar-H | 6.9 - 7.8 | 2.00 (Reference) | - |
| Ar-CH ₃ | 2.20 | 3.00 (Reference) | - |
| -OCH D₂ | 3.85 | 0.06 | Assuming 6 protons in the non-deuterated standard for the two methoxy groups, the expected integral for a non-deuterated sample would be 6.00 relative to the Ar-H reference. The observed integral of 0.06 indicates a high level of deuteration. |
Note: The chemical shift values are illustrative and can vary based on the solvent and experimental conditions.
Influence of Deuterium on ¹³C NMR Chemical Shifts (Isotope Effects)
The substitution of hydrogen with deuterium can induce small but measurable changes in the ¹³C NMR chemical shifts, known as deuterium isotope effects (DIEs). rsc.org These effects are typically observed as upfield shifts (to a lower ppm value) for the carbon directly attached to the deuterium (α-effect) and can also influence carbons two or three bonds away (β- and γ-effects). nih.govrsc.org
For "this compound," the carbons of the two methoxy groups (-OCD₃) would exhibit a significant upfield shift compared to their non-deuterated counterparts (-OCH₃). The aromatic carbons C-2 and C-5, which are bonded to the deuterated methoxy groups, will also experience an isotope effect, though smaller in magnitude. nih.gov
Table 2: Expected Deuterium Isotope Effects on ¹³C NMR Chemical Shifts
| Carbon Position | Expected Isotope Effect | Expected Shift Direction |
| -OC D₃ | α-effect | Upfield |
| C -2 and C -5 (aromatic) | β-effect | Upfield |
| C -1, C -3, C -4, and C -6 (aromatic) | γ- and δ-effects | Smaller, variable effects |
The magnitude of these shifts is generally small, often in the range of 0.1 to 0.5 ppm for α-effects and smaller for longer-range effects. nih.gov
Direct Detection and Site Confirmation via ²H NMR Spectroscopy
Deuterium (²H or D) NMR spectroscopy allows for the direct observation of the deuterium nuclei in a molecule. wikipedia.org This technique is instrumental in unequivocally confirming the site of deuteration. sigmaaldrich.com In the ²H NMR spectrum of "this compound," a single resonance would be expected in the region corresponding to methoxy groups, confirming that deuteration has occurred at the intended positions.
The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR for the same functional group. magritek.com Therefore, the signal for the -OCD₃ groups would appear at approximately 3.8-4.0 ppm. Due to the quadrupolar nature of the deuterium nucleus, the signals in ²H NMR are generally broader than in ¹H NMR. magritek.com
Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structural Elucidation
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu In "this compound," COSY would be used to confirm the connectivity between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). sdsu.edu An HSQC spectrum would show correlations between the aromatic protons and their attached carbons, as well as the methyl protons and the methyl carbon. Due to the high level of deuteration, the methoxy groups would not show a correlation in a standard ¹H-¹³C HSQC.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. sdsu.edu HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, correlations would be expected between the aromatic protons and the neighboring carbons, as well as between the methyl protons and the adjacent aromatic carbons. Crucially, correlations between the residual methoxy protons (if any) and the C-2 and C-5 carbons would confirm the position of the deuterated methoxy groups.
Mass Spectrometry (MS) for Isotopic Profile and Quantification
Mass spectrometry is a key analytical technique for determining the molecular weight and isotopic composition of a compound.
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Isotopic Purity
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. mtoz-biolabs.com For "this compound," HRMS would be used to confirm the incorporation of six deuterium atoms.
The theoretical exact mass of the non-deuterated compound, C₁₀H₁₂O₃, is 180.0786 g/mol . nih.gov The deuterated analog, C₁₀H₆D₆O₃, will have a significantly different exact mass. By comparing the experimentally measured mass to the calculated theoretical mass of the deuterated compound, the isotopic identity can be confirmed.
Table 3: Theoretical and Expected HRMS Data
| Compound | Molecular Formula | Theoretical Exact Mass (Da) |
| 2,5-Dimethoxy-4-methyl-benzaldehyde | C₁₀H₁₂O₃ | 180.078644241 nih.gov |
| This compound | C₁₀H₆D₆O₃ | 186.11634 |
HRMS can also be used to assess isotopic purity by examining the relative intensities of the signals corresponding to molecules with different numbers of deuterium atoms (e.g., d₅, d₄, etc.). A high isotopic purity would be indicated by a dominant peak for the d₆ species.
Gas Chromatography-Mass Spectrometry (GC-MS) for Separation and Quantitative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of deuterated analogs like this compound, GC-MS provides a robust method for both qualitative and quantitative analysis. The gas chromatograph separates the components of a mixture based on their different affinities for the stationary phase of the capillary column, while the mass spectrometer provides detailed structural information by analyzing the mass-to-charge ratio (m/z) of the ionized molecules and their fragments.
The separation of deuterated and non-deuterated (protiated) compounds is achievable due to the subtle differences in their physical properties, which can lead to different retention times in the GC column. This phenomenon, known as the chromatographic H/D isotope effect, is influenced by factors such as the position of the deuterium atoms within the molecule. uta.edunih.gov The retention times of deuterated compounds are often slightly shorter than their protiated counterparts. nih.gov
For the quantitative analysis of this compound, a calibration curve can be constructed by analyzing a series of standards with known concentrations. The peak area of the target compound in the chromatogram is proportional to its concentration. The use of an internal standard, a compound with similar chemical properties added in a constant amount to all samples and standards, can improve the accuracy and precision of the quantification by correcting for variations in sample injection volume and instrument response. mdpi.com
The following table outlines a typical GC-MS method for the analysis of benzaldehyde (B42025) derivatives.
| Parameter | Value |
| GC Column | Capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, hold for 5 minutes |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | m/z 40-400 |
| Data Acquisition | Full Scan and/or Selected Ion Monitoring (SIM) |
This table presents a general GC-MS method that can be adapted for the analysis of this compound. The optimal conditions may vary depending on the specific instrument and column used.
Fragmentation Pathway Analysis in Deuterated Species
In mass spectrometry, the fragmentation of a molecule provides a unique fingerprint that aids in its identification. When a molecule is ionized, typically by electron impact (EI), it forms a molecular ion (M+). This ion is often unstable and breaks down into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure.
The presence of deuterium atoms in this compound significantly influences its fragmentation pathway compared to its non-deuterated analog. The six deuterium atoms are located on the two methoxy groups. The key fragmentations of benzaldehydes typically involve the loss of a hydrogen atom (H•), a formyl radical (•CHO), or a carbon monoxide (CO) molecule from the molecular ion. docbrown.infoyoutube.com
For 2,5-Dimethoxy-4-methyl-benzaldehyde, the molecular ion would be observed at a specific m/z value. In the deuterated analog, the molecular ion peak will be shifted by +6 mass units due to the six deuterium atoms. The fragmentation of the deuterated compound will show characteristic losses that reflect the presence of these deuterium atoms. For example, the loss of a deuterated methyl radical (•CD3) or a deuterated formaldehyde (B43269) molecule (CD2O) would result in fragment ions with specific m/z values that are different from those of the non-deuterated compound.
A comparison of the expected key fragments for the non-deuterated and deuterated compounds is presented in the table below.
| Fragmentation Event | Non-deuterated Fragment (m/z) | Deuterated Fragment (m/z) |
| Molecular Ion [M]+ | 180 | 186 |
| Loss of H•/D• from aldehyde | 179 | 185 |
| Loss of CH3•/CD3• from methoxy | 165 | 168 |
| Loss of OCH3•/OCD3• | 149 | 152 |
| Loss of CO | 152 | 158 |
| Loss of CHO• | 151 | 151 (or deuterated fragments) |
This table provides a simplified representation of potential fragmentation pathways. The actual mass spectrum may show additional fragments and more complex rearrangements.
The analysis of these fragmentation patterns is crucial for confirming the identity and isotopic purity of this compound. High-resolution mass spectrometry can be employed to determine the exact mass of the fragments, further confirming their elemental composition. nih.gov
Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Structural Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the structure and conformation of molecules by probing their vibrational modes. aps.org The substitution of hydrogen with deuterium leads to significant shifts in the vibrational frequencies, a phenomenon known as the isotopic shift. inference.org.uk This effect is particularly useful for assigning specific vibrational modes within a molecule.
In the FT-IR spectrum of this compound, the most noticeable changes compared to the non-deuterated compound will be observed for the vibrations involving the methoxy groups. The C-D stretching vibrations will appear at a lower frequency (around 2100-2260 cm-1) compared to the C-H stretching vibrations (around 2800-3000 cm-1). inference.org.uk Similarly, the C-D bending vibrations will also be shifted to lower wavenumbers. inference.org.uk
Raman spectroscopy, which relies on the inelastic scattering of light, is a complementary technique to FT-IR. nih.govresearchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can provide additional insights into the vibrations of the aromatic ring and the methyl group. The deuteration of the methoxy groups will also result in observable shifts in the Raman spectrum, aiding in the detailed vibrational assignment. nih.govresearchgate.net
The table below summarizes the expected key vibrational modes and their approximate frequencies for both the non-deuterated and deuterated compounds.
| Vibrational Mode | Non-deuterated Frequency (cm-1) | Deuterated Frequency (cm-1) | Spectroscopic Technique |
| Aldehyde C-H Stretch | ~2820, ~2720 | ~2820, ~2720 | FT-IR, Raman |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | FT-IR, Raman |
| Aliphatic C-H Stretch (CH3) | ~2960-2850 | ~2960-2850 | FT-IR, Raman |
| Aliphatic C-D Stretch (CD3) | - | ~2260-2100 | FT-IR, Raman |
| C=O Stretch | ~1700 | ~1700 | FT-IR, Raman |
| Aromatic C=C Stretch | ~1600-1450 | ~1600-1450 | FT-IR, Raman |
| C-H Bending (CH3) | ~1465, ~1380 | ~1465, ~1380 | FT-IR |
| C-D Bending (CD3) | - | Lower frequency region | FT-IR |
This table provides an overview of the expected vibrational frequencies. The exact positions of the peaks can be influenced by the molecular environment and intermolecular interactions.
Chromatographic Techniques for Purity Assessment and Isomeric Separation (e.g., HPLC, GC)
Chromatographic techniques are essential for assessing the purity of chemical compounds and for separating isomers. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used for these purposes.
For a semi-volatile compound like this compound, Gas Chromatography (GC) is a highly suitable technique for purity assessment. As described in section 3.2.2, GC separates compounds based on their volatility and interaction with the stationary phase. A pure compound should ideally show a single sharp peak in the chromatogram under optimized conditions. The presence of additional peaks would indicate the presence of impurities. The area of the main peak relative to the total area of all peaks provides a quantitative measure of the purity. Capillary GC columns offer high resolution, enabling the separation of closely related impurities. researchgate.netvurup.sk
High-Performance Liquid Chromatography (HPLC) is another powerful technique for purity assessment, particularly for less volatile or thermally labile compounds. In HPLC, the separation is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase. For benzaldehyde derivatives, reversed-phase HPLC with a C18 column is a common choice. google.comnih.gov A gradient elution, where the composition of the mobile phase is changed over time, can be used to effectively separate a wide range of impurities. A UV detector is typically used for detection, as the aromatic ring of the benzaldehyde absorbs UV light. google.comnih.gov
The separation of isomers, such as positional isomers of dimethoxy-methyl-benzaldehyde, can be challenging. However, both GC and HPLC can be optimized for this purpose. In GC, the choice of the stationary phase is critical. researchgate.netvurup.sk Specialized stationary phases with different polarities can enhance the separation of isomers. In HPLC, modifying the mobile phase composition, including the use of different organic modifiers and pH adjustments, can improve the resolution of isomeric compounds. google.comnih.gov
The following table outlines typical chromatographic conditions for purity assessment.
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection |
| Gas Chromatography (GC) | 5% Phenyl-methylpolysiloxane | Helium | Mass Spectrometry (MS) or Flame Ionization Detector (FID) |
| High-Performance Liquid Chromatography (HPLC) | C18 (octadecylsilyl) | Acetonitrile/Water or Methanol/Water gradient | UV-Vis Detector (e.g., at 254 nm) |
This table presents common starting conditions for the chromatographic analysis of benzaldehyde derivatives. Method optimization is often necessary to achieve the desired separation and sensitivity.
Applications in Mechanistic and Metabolic Research Non Human and in Vitro Systems
Role as an Internal Standard in Quantitative Analytical Assays
The primary application of 2,5-Dimethoxy-d6-4-methyl-benzaldehyde is as an internal standard, particularly in quantitative mass spectrometry-based assays. Its structural analogy and mass difference to the analyte of interest, 2,5-Dimethoxy-4-methylbenzaldehyde (B127970), are key to its effectiveness.
Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard method for achieving high-accuracy quantitative measurements. In this technique, a known quantity of the isotopically labeled standard, this compound, is added to a sample prior to any extraction or analysis steps. Because the deuterated standard is chemically almost identical to the endogenous analyte, it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer.
The analyte and the standard are separated from other matrix components, typically by gas chromatography (GC) or liquid chromatography (LC), and then detected by a mass spectrometer. The instrument can distinguish between the analyte and the internal standard based on their mass-to-charge ratio (m/z) difference. Quantification is then achieved by measuring the ratio of the signal from the natural analyte to that of the known amount of the added deuterated standard. This ratio allows for the calculation of the absolute concentration of the analyte, correcting for any losses that may have occurred during the analytical process.
Hypothetical IDMS Data for Quantification of 2,5-Dimethoxy-4-methylbenzaldehyde
| Parameter | Analyte (Endogenous) | Internal Standard (Deuterated) |
|---|---|---|
| Compound | 2,5-Dimethoxy-4-methylbenzaldehyde | This compound |
| Molecular Weight | 180.20 g/mol | 186.24 g/mol |
| Mass-to-Charge Ratio (m/z) | 181.08 | 187.12 |
| Concentration in Sample | Unknown (to be determined) | 50 ng/mL (spiked) |
| Peak Area (from MS) | 85,000 | 98,000 |
| Response Ratio (Analyte/IS) | 0.867 | - |
Biological and environmental samples are often complex matrices containing numerous compounds that can interfere with the analysis. These interferences, known as matrix effects, can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate results. The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating these effects.
Since the deuterated standard co-elutes with the analyte during chromatography and experiences the same matrix effects, the ratio of the analyte to the standard remains constant, even if the absolute signal intensity of both fluctuates. This ensures high precision and accuracy in quantification. The specificity of the assay is also enhanced because the detection is based on the unique mass-to-charge ratios of the analyte and the standard, minimizing the impact of other co-eluting, isobaric interferences.
Probing Reaction Mechanisms through Kinetic Isotope Effects (KIEs)
The replacement of hydrogen with deuterium (B1214612) can influence the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). This effect is a powerful tool for studying reaction mechanisms, as it provides insight into bond-breaking and bond-forming steps involving the isotopically labeled position.
A bond to deuterium is stronger than a bond to hydrogen due to its lower zero-point energy. Consequently, more energy is required to break a C-D bond than a C-H bond. If a C-H bond is broken in the rate-determining step of a reaction, the reaction will proceed more slowly when hydrogen is replaced by deuterium. This is known as a primary KIE. The magnitude of the KIE (kH/kD, the ratio of the rate constant for the hydrogen-containing reactant to that of the deuterium-containing reactant) can provide information about the transition state of the reaction.
For this compound, the deuterium atoms are located on the two methoxy (B1213986) groups. If a reaction involves the cleavage of one of these C-D bonds in its rate-limiting step, a significant primary KIE would be expected.
Illustrative KIE Data for a Hypothetical Reaction
| Reactant | Rate Constant (k) at 25°C (s⁻¹) | Kinetic Isotope Effect (kH/kD) |
|---|---|---|
| 2,5-Dimethoxy-4-methylbenzaldehyde | 3.0 x 10⁻⁴ | - |
By measuring the KIE, researchers can determine whether a specific C-H bond is broken during the slowest step of a multi-step reaction. A KIE value significantly greater than 1 suggests that the C-H bond is indeed broken in the rate-determining step. The magnitude of the KIE can also offer clues about the geometry of the transition state. For instance, a linear transfer of a hydrogen atom typically results in a larger KIE than a bent transition state.
If a reaction involving 2,5-Dimethoxy-4-methylbenzaldehyde showed a KIE when using its d6-labeled counterpart, it would strongly imply that a C-H bond of a methoxy group is involved in the rate-limiting step, for example, in an enzymatic demethylation process or a specific chemical oxidation.
Utilization as a Deuterium Tracer in Biochemical and Chemical Transformations
Beyond its use as an internal standard, this compound can be employed as a tracer to follow the fate of the molecule in various chemical and biological systems. By introducing the labeled compound into a system, researchers can track the movement of the deuterium atoms, thereby elucidating metabolic pathways or reaction sequences.
For example, if this compound were administered to an in vitro system containing liver microsomes, mass spectrometry could be used to identify metabolites. If a metabolite is found that has retained the deuterium label, it confirms that the core structure of the molecule, including the methoxy groups, is present in that metabolite. Conversely, the loss of the deuterium label would indicate a metabolic reaction involving the methoxy groups, such as O-demethylation. This approach allows for the unambiguous mapping of metabolic pathways and the identification of novel metabolites.
Tracking Metabolic Pathways in in vitro and ex vivo Biological Models (e.g., Hepatocytes)
While direct metabolic studies on this compound are not extensively documented, the metabolic fate of structurally similar non-deuterated phenethylamines, such as 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), has been investigated in hepatocyte models. These studies provide a framework for predicting the metabolic pathways of related compounds. The principal metabolic transformations for such molecules in hepatocytes involve oxidative deamination and demethylation.
In the case of an aldehyde like 2,5-Dimethoxy-4-methyl-benzaldehyde, the aldehyde group is susceptible to oxidation to a carboxylic acid by enzymes such as aldehyde dehydrogenases, which are abundant in hepatocytes. nih.gov The deuterated methoxy groups (-OCD₃) in this compound serve as a stable isotopic label. This allows researchers to use techniques like mass spectrometry to precisely track the metabolic fate of the methoxy groups, determining whether they remain intact or are cleaved during metabolism. This is crucial for understanding the complete metabolic profile of the compound and its derivatives.
Table 1: Predicted Metabolic Reactions in Hepatocytes
| Reaction Type | Potential Product | Key Enzymes |
| Oxidation | 2,5-Dimethoxy-d6-4-methyl-benzoic acid | Aldehyde Dehydrogenase |
| Reduction | 2,5-Dimethoxy-d6-4-methyl-benzyl alcohol | Alcohol Dehydrogenase |
| Demethylation | Hydroxylated and demethylated metabolites | Cytochrome P450 enzymes |
This table is based on general metabolic pathways for aromatic aldehydes and related phenethylamines.
Investigating Enzyme-Substrate Interactions and Regioselectivity
The deuteration of the methoxy groups in this compound provides a subtle yet powerful tool for investigating enzyme-substrate interactions. While the deuterium substitution does not significantly alter the electronic properties of the molecule, it can influence the rate of metabolic reactions through the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and its cleavage by enzymes like cytochrome P450, which are responsible for O-demethylation, can be slower.
By comparing the metabolism of the deuterated compound with its non-deuterated counterpart, researchers can:
Identify sites of metabolic attack: A slower rate of metabolism at the deuterated methoxy positions would confirm that these sites are targets for enzymatic action.
Determine regioselectivity: In molecules with multiple potential metabolic sites, selective deuteration can help elucidate which positions are preferentially metabolized by specific enzymes.
Elucidate reaction mechanisms: The magnitude of the KIE can provide insights into the transition state of the enzymatic reaction.
Precursor for the Synthesis of Other Deuterium-Labeled Research Compounds
One of the most significant applications of this compound is its role as a starting material for the synthesis of more complex deuterated molecules for research purposes. fishersci.ca
Derivatization to Deuterated Phenethylamines and Related Analogs
2,5-Dimethoxy-4-methylbenzaldehyde is a known precursor in the synthesis of various phenethylamine (B48288) derivatives. fishersci.ca By using the deuterated form, this compound, a deuterium label can be strategically introduced into the resulting phenethylamine structure. This is particularly valuable for creating internal standards for quantitative analysis in pharmacokinetic and metabolic studies of these compounds. The deuterated analogs exhibit nearly identical chemical and physical properties to their non-deuterated counterparts, but their increased mass allows them to be distinguished in mass spectrometry-based assays.
Table 2: Synthesis of a Deuterated Phenethylamine Analog
| Starting Material | Key Reaction Step | Product |
| This compound | Henry Reaction (nitroaldol condensation) followed by reduction | 2-(2,5-Dimethoxy-d6-4-methylphenyl)ethanamine |
This table outlines a common synthetic route for phenethylamines from the corresponding benzaldehyde (B42025).
Development of Labeled Probes for Receptor Binding or Enzymatic Studies
Deuterium-labeled compounds are essential tools in the development of probes for receptor binding assays and enzymatic studies. nih.gov While specific examples using this compound as a direct probe are not prominent in the literature, its derivatives can serve this purpose. Deuterated ligands are particularly useful in:
Quantitative Mass Spectrometry: As internal standards, they improve the accuracy and precision of measurements of the non-deuterated analyte in biological samples.
Metabolic Stability Assays: The use of deuterated compounds can help to assess metabolic switching, where blocking one metabolic pathway via deuteration may lead to an increase in metabolism at other sites.
Receptor Occupancy Studies: In some advanced applications, stable isotope labeling can be used in conjunction with imaging techniques to quantify receptor occupancy in vivo.
The strategic placement of deuterium on the methoxy groups makes this compound and its derivatives particularly suited for studying the role of O-demethylation in the activation or deactivation of biologically active molecules at their target receptors.
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations for Deuterium (B1214612) Isotope Effects
Quantum chemical calculations are at the forefront of predicting and interpreting the changes induced by the presence of deuterium in a molecule. These calculations, often employing density functional theory (DFT) or ab initio methods, can provide a detailed picture of the isotope's influence. scispace.com
One of the most significant and readily observable consequences of isotopic substitution is the alteration of nuclear magnetic resonance (NMR) chemical shifts. fu-berlin.de Deuterium, being heavier than protium, has a different zero-point vibrational energy, which leads to a slight shortening of the C-D bond compared to the C-H bond. fu-berlin.de This subtle change in bond length alters the electron density distribution around the neighboring nuclei, thereby modifying their magnetic shielding and, consequently, their NMR chemical shifts. nih.gov
Theoretical calculations can predict these deuterium isotope effects on both proton and carbon-13 chemical shifts. acs.orgnih.gov For 2,5-Dimethoxy-d6-4-methyl-benzaldehyde, calculations would predict an upfield shift (a decrease in the chemical shift value) for the carbon atoms of the methoxy (B1213986) groups directly bonded to deuterium. This is a typical two-bond isotope effect. Long-range isotope effects on other carbons in the aromatic ring and even on the aldehyde proton could also be predicted, though their magnitudes would be smaller. nih.gov
Similarly, the vibrational frequencies of the molecule are affected by deuteration. The C-D stretching and bending vibrations occur at lower frequencies than the corresponding C-H vibrations due to the increased mass of deuterium. Quantum chemical calculations can accurately predict these shifts in the infrared and Raman spectra, providing a theoretical basis for experimental observations.
Table 1: Predicted Isotope Effects on Spectroscopic Parameters
| Parameter | Predicted Effect of Deuteration (d6-methoxy) | Theoretical Basis |
|---|---|---|
| ¹³C NMR Chemical Shift (Methoxy Carbons) | Upfield shift | Change in vibrational averaging of shielding |
| ¹H NMR Chemical Shift (Aromatic Protons) | Small upfield or downfield shifts | Long-range electronic effects |
| C-D Stretching Frequency | Lower frequency vs. C-H | Increased reduced mass of the C-D bond |
This table is illustrative and based on general principles of deuterium isotope effects. Specific values would require dedicated quantum chemical calculations for this compound.
Within the Born-Oppenheimer approximation, the equilibrium geometry of a molecule is independent of its isotopic composition. scispace.com However, the vibrationally averaged geometry, which is what is experimentally accessible, is influenced by isotopic substitution. scispace.com The lower zero-point energy of a C-D bond compared to a C-H bond results in a shorter average bond length for the C-D bond. fu-berlin.de
Simulation of Reaction Mechanisms and Transition States Involving Deuterated Species
Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions. When a deuterated species like this compound is involved in a reaction, these simulations can reveal how the presence of deuterium affects the reaction mechanism and the structure of the transition states.
For reactions where a C-H bond at the methoxy group is broken in the rate-determining step, substituting hydrogen with deuterium would significantly impact the reaction rate. Theoretical simulations can locate the transition state for such a reaction and calculate its vibrational frequencies. The difference in zero-point energy between the C-H and C-D bonds in the reactant, compared to the transition state, is the primary origin of the primary kinetic isotope effect.
Theoretical Prediction of Kinetic Isotope Effects and Their Experimental Validation
The kinetic isotope effect (KIE) is the ratio of the rate constant of a reaction with a light isotope to that with a heavy isotope (kH/kD). nih.gov It is a powerful tool for elucidating reaction mechanisms. osti.gov Theoretical calculations can predict the magnitude of the KIE for a proposed reaction mechanism. osti.gov
For a reaction involving the cleavage of a C-H bond at one of the methoxy groups of 2,5-Dimethoxy-4-methyl-benzaldehyde, a significant primary KIE would be expected. Computational models can calculate the rate constants for both the protiated and deuterated species, allowing for a direct prediction of the KIE.
The validation of these theoretical predictions through experimental measurements is a cornerstone of mechanistic chemistry. capes.gov.br If the experimentally determined KIE for a reaction of this compound matches the theoretically predicted value for a specific mechanism, it provides strong evidence in support of that mechanism. osti.gov Discrepancies between the theoretical and experimental KIEs, on the other hand, can point to inaccuracies in the proposed mechanism or the computational model, prompting further investigation. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,5-Dimethoxy-d6-4-methyl-benzaldehyde, and how can isotopic purity be ensured?
- Methodology :
- Synthesis : Adapt protocols for substituted benzaldehydes, such as refluxing 4-methyl precursors with deuterated methoxy reagents (e.g., CD3OD under acidic conditions). describes a general method for benzaldehyde derivatives using ethanol/acetic acid reflux .
- Isotopic Purity : Use deuterium-enriched reagents (e.g., D2O or CD3I) and verify via mass spectrometry (MS). highlights deuterated analogs (e.g., 2-Methoxyestrone-d4) with >98 atom% D purity, emphasizing the need for rigorous MS validation .
Q. How should researchers characterize the structural integrity of this compound?
- Methodology :
- NMR : Compare deuterated vs. non-deuterated analogs. The absence of splitting in ¹H NMR (due to D substitution) and distinct ¹³C signals (e.g., CD3 groups at δ ~49 ppm) can confirm isotopic labeling. provides NMR data for 4-hydroxy-3,5-dimethoxybenzaldehyde, noting resolved signals for methoxy and aldehyde groups .
- MS : Monitor molecular ion clusters (e.g., [M+D]+) and isotopic patterns. details HRMS validation for deuterated benzoic acid derivatives .
Q. What storage conditions are optimal for maintaining the stability of this compound?
- Methodology :
- Store at 0–6°C in airtight, light-resistant containers to prevent aldehyde oxidation. specifies cold storage for 2,5-Dimethoxy-4-propylbenzaldehyde to avoid degradation .
- Use inert atmospheres (N2/Ar) during handling, as per ’s safety guidelines for aldehydes .
Advanced Research Questions
Q. How does deuterium labeling impact the compound’s pharmacokinetic or metabolic stability in biological studies?
- Methodology :
- Conduct comparative in vitro assays (e.g., microsomal stability tests) using deuterated vs. non-deuterated analogs. references pharmacological studies on 4-hydroxy-3,5-dimethoxybenzaldehyde, which could be adapted to assess metabolic half-life changes due to deuterium .
- Use LC-MS/MS to track deuterium retention in metabolites. ’s deuterated estradiol analogs demonstrate this approach for metabolic tracing .
Q. What analytical challenges arise when quantifying trace amounts of this compound in complex matrices?
- Methodology :
- Optimize HPLC/GC methods with deuterium-specific detection. details an assay for 4-ethylbenzaldehyde using hydroxylamine derivatization, adaptable for enhanced sensitivity via deuterium isotope effects .
- Validate recovery rates using deuterated internal standards (e.g., d6-benzaldehyde spiked into samples). ’s GC-MS protocols for syringaldehyde provide a framework .
Q. How can researchers resolve contradictions in spectral data (e.g., overlapping signals in NMR)?
- Methodology :
- Use 2D NMR (e.g., HSQC, COSY) to deconvolute overlapping peaks. resolves complex aromatic signals in benzoic acid derivatives via heteronuclear correlation .
- Cross-validate with computational modeling (DFT calculations for chemical shifts). applies DFT to hydrogen bonding in hydrazide crystals, a method extendable to benzaldehydes .
Q. What strategies are effective for studying structure-activity relationships (SAR) of deuterated analogs in drug discovery?
- Methodology :
- Synthesize a series of analogs with varying deuterium positions (e.g., methyl vs. methoxy-D) and test biological activity. and outline SAR frameworks for benzaldehyde derivatives in ethnopharmacology .
- Pair SAR data with molecular docking to assess deuterium’s steric/electronic effects. ’s acyl hydrazide study exemplifies this approach .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
